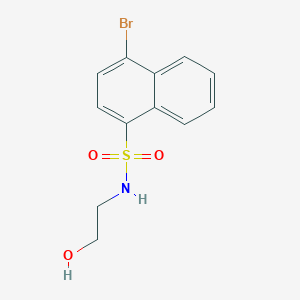
4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide, also known as BES, is a chemical compound that has been extensively studied for its various applications in scientific research. BES is a sulfonamide derivative that is commonly used as a biochemical tool to study the structure and function of proteins, enzymes, and other biological molecules. In
Wirkmechanismus
4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide acts as a competitive inhibitor of proteases, which are enzymes that break down proteins. It binds to the active site of the protease, preventing the substrate from binding and inhibiting the protease activity. 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide also denatures proteins, causing them to lose their three-dimensional structure and function.
Biochemical and Physiological Effects
4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been used to inhibit the activity of various proteases, including trypsin, chymotrypsin, and papain. 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide has also been shown to inhibit the activity of the proteasome, a large protein complex that degrades damaged or misfolded proteins. In addition, 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide is its ability to selectively inhibit proteases and denature proteins. This makes it a valuable tool for studying the structure and function of proteins and enzymes. However, 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide has some limitations in lab experiments. It can be toxic to cells at high concentrations, and its effects on different proteins and enzymes can vary depending on the experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide. One area of interest is the development of new protease inhibitors based on the structure of 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide. Another area of research is the use of 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide as a tool for studying the role of proteases and protein degradation in disease processes. Additionally, 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide could be used in combination with other drugs or therapies to enhance their effectiveness in treating diseases such as cancer.
Synthesemethoden
The synthesis of 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide involves the reaction of 4-bromo-1-naphthalenesulfonyl chloride with 2-aminoethanol in the presence of a base such as sodium carbonate. The reaction yields 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide as a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide has a wide range of applications in scientific research. It is commonly used as a protein denaturant and a protease inhibitor. 4-bromo-N-(2-hydroxyethyl)-1-naphthalenesulfonamide can be used to study the structure and function of proteins, enzymes, and other biological molecules. It is also used in the preparation of protein samples for electrophoresis and mass spectrometry analysis.
Eigenschaften
Molekularformel |
C12H12BrNO3S |
|---|---|
Molekulargewicht |
330.2 g/mol |
IUPAC-Name |
4-bromo-N-(2-hydroxyethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C12H12BrNO3S/c13-11-5-6-12(18(16,17)14-7-8-15)10-4-2-1-3-9(10)11/h1-6,14-15H,7-8H2 |
InChI-Schlüssel |
CJZRJUZOEOSGRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCCO |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B245520.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245524.png)




![Ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245540.png)
![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)

![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)
![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)

